Nitazoxanide Impurity 2
CAS No.: 952686-58-7
Cat. No.: VC8160431
Molecular Formula: C19H13N3O7S
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952686-58-7 |
|---|---|
| Molecular Formula | C19H13N3O7S |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate |
| Standard InChI | InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24) |
| Standard InChI Key | GNTFKOYJBMIACP-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Nitazoxanide Impurity 2 is a derivative of Nitazoxanide, featuring a benzamide core modified with acetyloxy and nitrothiazolyl substituents. The compound’s IUPAC name, 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate, delineates its functional groups:
The structural depiction (Figure 1) highlights the spatial arrangement critical for its interactions in chromatographic analyses .
Table 1: Key Identifiers of Nitazoxanide Impurity 2
| Property | Value | Source |
|---|---|---|
| CAS Number | 952686-58-7 | |
| Molecular Formula | C₁₉H₁₃N₃O₇S | |
| Molecular Weight | 427.4 g/mol | |
| Synonyms | 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate |
Spectral and Physicochemical Properties
Infrared (IR) spectroscopy reveals characteristic peaks for carbonyl groups (C=O) at 1771 cm⁻¹ (ester) and 1617 cm⁻¹ (amide), confirming its functional groups . Mass spectrometry (MS) data show a parent ion at m/z 427, aligning with its molecular weight . The compound’s solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) facilitates its use in analytical applications .
Synthesis and Formation Pathways
Origin in Nitazoxanide Synthesis
Nitazoxanide Impurity 2 arises during the synthesis of Nitazoxanide, particularly during esterification and amidation steps. A 2020 study optimized Nitazoxanide production using acetylsalicylic acid and 2-amino-5-nitrothiazole, yielding a final product with 99.83% purity and impurities at 0.09–0.08% . The impurity forms via incomplete acetylation or side reactions involving residual intermediates .
Reaction Pathway:
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Acylation: Acetylsalicylic acid reacts with thionyl chloride to form acetylsalicylic chloride.
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Amidation: Interaction with 2-amino-5-nitrothiazole produces Nitazoxanide.
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Impurity Formation: Residual acetylsalicylic chloride esterifies with hydroxyl groups, yielding Impurity 2 .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method uses a Cosmosil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol and 0.05% orthophosphoric acid (70:30 v/v) at 340 nm. Nitazoxanide Impurity 2 elutes at 4.333 min with linearity (10–50 µg/mL; R² = 0.9976) . Limits of detection (LOD) and quantification (LOQ) are 0.4258 µg/mL and 1.289 µg/mL, respectively .
Spectrophotometric and Chemometric Methods
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Derivative Spectrophotometry: First-derivative ratio spectra at 364.4 nm enable quantification in presence of degradation products .
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Chemometrics: Principal component regression (PCR) and partial least squares (PLS) models analyze UV spectra (260–360 nm), resolving spectral overlaps between Nitazoxanide and its impurities .
Table 2: Analytical Performance of Key Methods
| Method | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | %RSD (Precision) |
|---|---|---|---|---|
| RP-HPLC | 10–50 | 0.43 | 1.29 | <2.0 |
| Derivative | 5–50 | 0.12 | 0.36 | 1.5 |
| PLS | 10–50 | 0.25 | 0.75 | 1.8 |
Thin-Layer Chromatography (TLC)
A silica gel 60F₂₅₄ plate with chloroform-methanol-ammonia-glacial acetic acid (95:5:1:1 v/v) separates Nitazoxanide from Impurity 2 at Rf 0.62 and 0.78, respectively . Densitometric quantification at 254 nm ensures specificity .
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